

Technical Guide: Spectroscopic Characterization of 2,5-Dibromo-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2,5-Dibromo-4-hydroxybenzaldehyde

Cat. No.: B13798320

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Executive Summary & Compound Identity

2,5-Dibromo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde used as a building block in the synthesis of bioactive Schiff bases and heterocyclic pharmaceuticals.^[1] Its asymmetric structure—featuring bromine atoms at the ortho and meta positions relative to the aldehyde—creates distinct steric and electronic environments that are resolvable via high-resolution spectroscopy.

Property	Detail
IUPAC Name	2,5-Dibromo-4-hydroxybenzaldehyde
CAS Number	499216-23-8
Molecular Formula	C ₇ H ₄ Br ₂ O ₂
Molecular Weight	279.91 g/mol
Appearance	Pale yellow to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Chloroform

Structural Elucidation Strategy

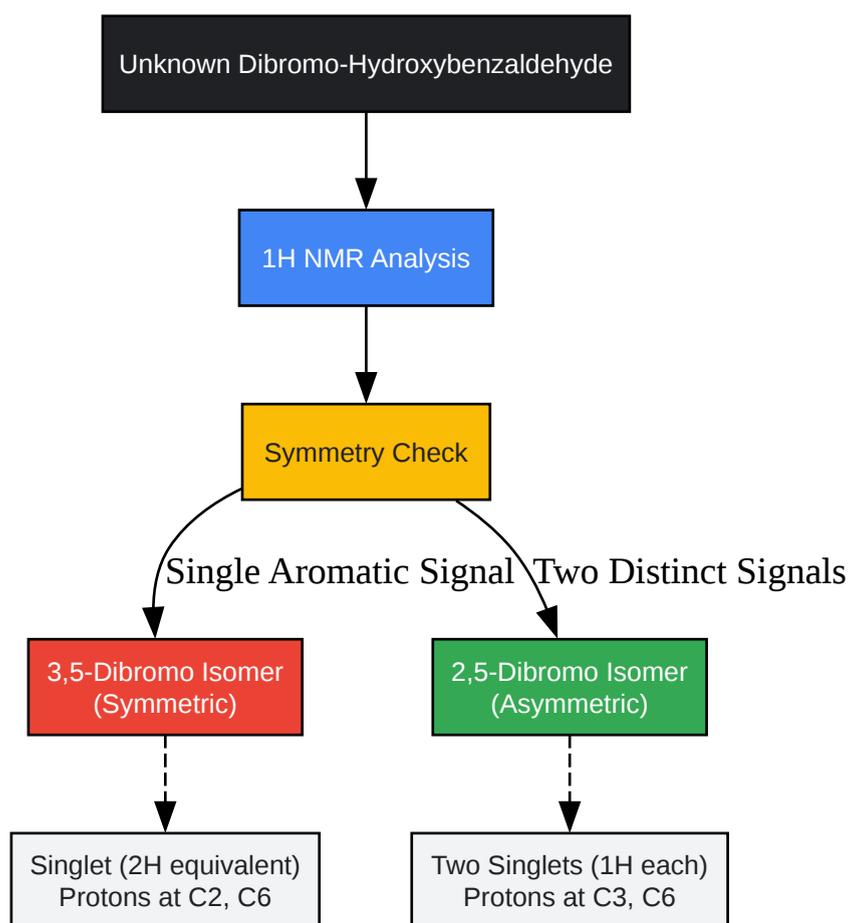
The identification of this isomer relies on distinguishing it from the symmetric 3,5-dibromo isomer. The key differentiator is the proton coupling pattern in the

^1H NMR and the substitution pattern in the

^{13}C NMR.

Logical Workflow for Identification

The following diagram illustrates the decision logic for confirming the 2,5-substitution pattern over the 3,5-isomer.



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Caption: Decision tree for distinguishing 2,5-dibromo (asymmetric) from 3,5-dibromo (symmetric) isomers using ^1H NMR integration and multiplicity.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the dibromo- substitution via the characteristic isotopic abundance pattern of Bromine (

Br and

Br).

Isotopic Pattern Analysis

Bromine exists as two stable isotopes,

Br (50.7%) and

Br (49.3%), in a roughly 1:1 ratio. For a molecule with two bromine atoms, the molecular ion peak (

) splits into a triplet with an intensity ratio of 1:2:1.

Ion Species	m/z Value	Relative Abundance	Composition
M ⁺ (Nominal)	278	50% (approx)	Br + Br
M ⁺ + 2	280	100% (Base)	Br + Br
M ⁺ + 4	282	50% (approx)	Br + Br

Interpretation:

- The peak at m/z 280 represents the statistical average and is typically the base peak of the molecular ion cluster.
- Fragmentation: A characteristic loss of the formyl radical (-CHO, 29 Da) or CO (28 Da) is observed, leading to fragments at m/z 251/253/255 (phenol cation derivatives).

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the aldehyde and hydroxyl functional groups, as well as the aromatic halogenation.

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

Functional Group	Wavenumber (cm ⁻¹)	Band Character	Assignment Logic
O-H Stretch	3200 – 3400	Broad, Strong	Phenolic -OH (H-bonded).
C-H Stretch	2850 – 2950	Weak	Aldehydic C-H Fermi doublet.
C=O Stretch	1660 – 1680	Strong, Sharp	Conjugated Aldehyde. Lowered from 1715 due to conjugation with the ring.[2]
C=C Aromatic	1570 – 1600	Medium	Benzene ring skeletal vibrations.
C-Br Stretch	600 – 750	Strong	Aryl-Bromide stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the definitive method for structural characterization.

Experimental Protocol: NMR Acquisition

- Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ (Deuterated Dimethyl Sulfoxide). DMSO is preferred over CDCl₃ due to the polarity of the phenolic hydroxyl group.
- Instrument: 400 MHz or higher.
- Temperature: 298 K.

H NMR Data (400 MHz, DMSO-d₆)

In the 2,5-dibromo isomer, the protons at positions 3 and 6 are para to each other. Para-coupling (

) is typically negligible (0–1 Hz), so these protons appear as singlets.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Structural Context
11.20	Singlet (Broad)	1H	-OH (C4)	Acidic phenolic proton; shift varies with concentration/H-bonding.
10.15	Singlet	1H	-CHO (C1)	Aldehydic proton; deshielded by carbonyl anisotropy.
7.95	Singlet	1H	H-6	Ortho to CHO, Meta to OH. Highly deshielded by the adjacent carbonyl.
7.35	Singlet	1H	H-3	Ortho to OH, Meta to CHO. Shielded relative to H-6 due to electron-donating OH.

Key Distinction:

- 2,5-Isomer: Two distinct aromatic singlets at ~7.95 and ~7.35 ppm.

- 3,5-Isomer: A single aromatic signal (integrating to 2H) around 7.8 ppm, as H2 and H6 are equivalent.

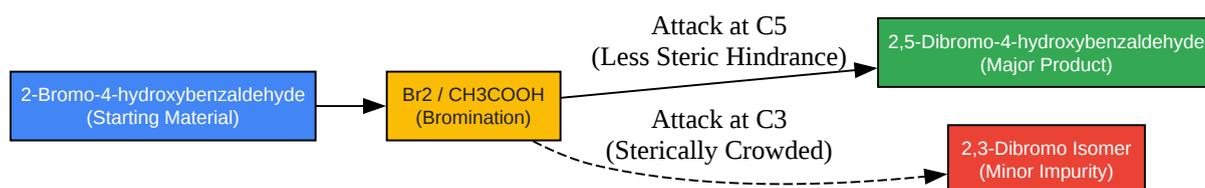
C NMR Data (100 MHz, DMSO-d₆)

The carbon spectrum will show 7 distinct signals.

Chemical Shift (δ , ppm)	Carbon Type	Assignment
189.5	C=O	Aldehyde Carbon (C7)
158.2	C-O	C4 (Attached to OH) - Deshielded by Oxygen.
136.5	C-H	C6 (Ortho to CHO)
132.0	C-H	C3 (Ortho to OH)
128.5	C-C	C1 (Ipsa to CHO)
118.0	C-Br	C2 (Attached to Br)
112.5	C-Br	C5 (Attached to Br)

Synthesis & Reaction Pathway

Understanding the synthesis aids in interpreting impurity profiles. The 2,5-isomer is typically synthesized via the bromination of 2-bromo-4-hydroxybenzaldehyde, exploiting the directing effects of the hydroxyl group.



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Caption: Synthesis pathway showing regioselectivity toward the 5-position due to steric hindrance at the 3-position.

Mechanistic Insight: The hydroxyl group at C4 activates the ortho positions (C3 and C5). However, C3 is flanked by the existing Bromine at C2 and the Hydroxyl at C4, creating significant steric strain. C5 is flanked by the Hydroxyl and a Hydrogen, making it the kinetically favored site for the second bromination.

References

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